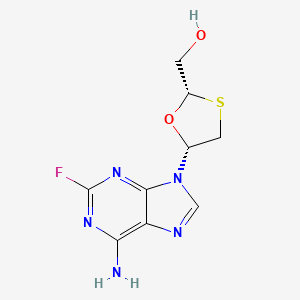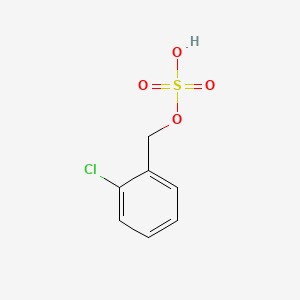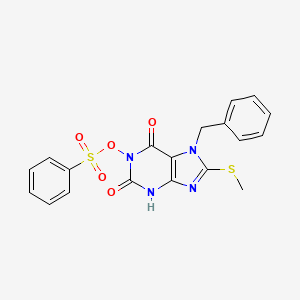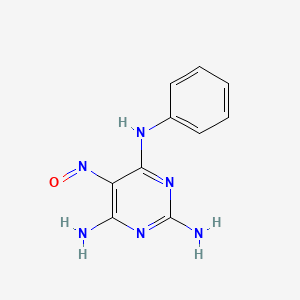
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is a chemical compound with the molecular formula C10H10N6O. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by the presence of a pyrimidine ring substituted with three amino groups and a nitroso group, along with a phenyl group attached to the nitrogen atom at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitration and Condensation Method:
Chlorination and Condensation Method:
Industrial Production Methods
The industrial production of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- typically involves large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction of the nitroso group to an amino group is a common reaction.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups attached to the amino groups.
Applications De Recherche Scientifique
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic metal catalysts and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triaminopyrimidine: Similar structure but lacks the nitroso and phenyl groups.
5-Nitroso-2,4,6-triaminopyrimidine: Similar structure but lacks the phenyl group.
2,4,6-Triamino-5-nitrosopyrimidine: Similar structure but lacks the phenyl group.
Uniqueness
2,4,6-Pyrimidinetriamine, 5-nitroso-N4-phenyl- is unique due to the presence of both the nitroso and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6944-14-5 |
|---|---|
Formule moléculaire |
C10H10N6O |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
5-nitroso-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C10H10N6O/c11-8-7(16-17)9(15-10(12)14-8)13-6-4-2-1-3-5-6/h1-5H,(H5,11,12,13,14,15) |
Clé InChI |
LMEZNYKPDHWJJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=NC(=C2N=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


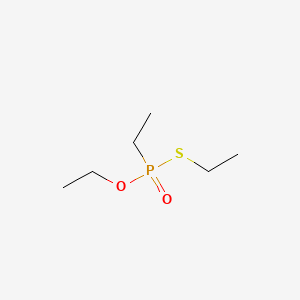
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
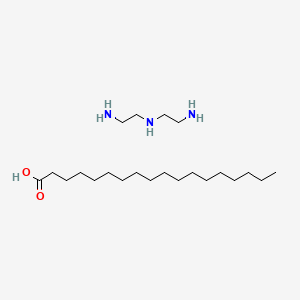
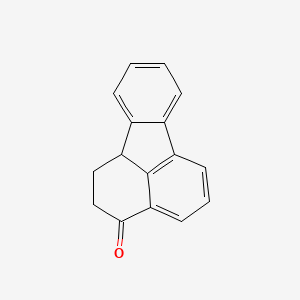

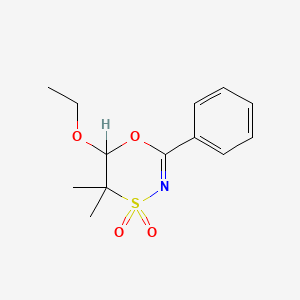

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)
